2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole
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Overview
Description
2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of three distinct aromatic rings: a bromophenyl group, a nitrophenyl group, and a phenyl group, all attached to an imidazole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of benzil, ammonium acetate, and an aromatic aldehyde under reflux conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Nitration of the phenyl ring: The nitrophenyl group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation reactions: The phenyl rings can undergo oxidation to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted imidazole derivatives.
Reduction: Formation of amino-imidazole derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and nitrophenyl groups can enhance its binding affinity to certain targets, making it a potent compound for various applications.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
2-(4-bromophenyl)-5-(4-methylphenyl)-4-phenyl-1H-imidazole: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The unique combination of bromophenyl, nitrophenyl, and phenyl groups in 2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole provides distinct chemical and biological properties that are not observed in its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O2/c22-17-10-6-16(7-11-17)21-23-19(14-4-2-1-3-5-14)20(24-21)15-8-12-18(13-9-15)25(26)27/h1-13H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRWZIYSYFYPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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